N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 923464-71-5
VCID: VC5497042
InChI: InChI=1S/C13H10N2OS2/c1-8(16)14-12-9(6-7-17-12)13-15-10-4-2-3-5-11(10)18-13/h2-7H,1H3,(H,14,16)
SMILES: CC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.36

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide

CAS No.: 923464-71-5

Cat. No.: VC5497042

Molecular Formula: C13H10N2OS2

Molecular Weight: 274.36

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide - 923464-71-5

Specification

CAS No. 923464-71-5
Molecular Formula C13H10N2OS2
Molecular Weight 274.36
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]acetamide
Standard InChI InChI=1S/C13H10N2OS2/c1-8(16)14-12-9(6-7-17-12)13-15-10-4-2-3-5-11(10)18-13/h2-7H,1H3,(H,14,16)
Standard InChI Key HOARXYYLYUOEPJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide (molecular formula: C₁₃H₁₁N₂OS₂, molecular weight: 291.37 g/mol) consists of two fused aromatic systems:

  • A thiophene ring (C₄H₃S) substituted at the 2-position with an acetamide group (-NHCOCH₃).

  • A benzo[d]thiazole moiety (C₇H₄NS) attached at the 3-position of the thiophene.

The benzo[d]thiazole component contributes to planar rigidity, while the acetamide group introduces hydrogen-bonding capabilities, critical for interactions with biological targets .

Physicochemical Properties

Though experimental data for the exact compound are sparse, analogs such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibit:

  • LogP values: 2.8–3.5 (moderate lipophilicity, favoring membrane permeability) .

  • Melting points: 180–220°C (typical for crystalline acetamide derivatives) .

Synthetic Methodologies

Pd-Catalyzed Cross-Coupling

The synthesis of benzothiazole-acetamide hybrids often employs Suzuki-Miyaura coupling, leveraging palladium catalysts to couple arylboronic acids with halogenated precursors. For example:

  • Protection of amino groups: Acylation of 2-amino-6-bromobenzothiazole with acetic anhydride enhances reaction yields by reducing nucleophilic interference .

  • Coupling with thiophene derivatives: Reaction with 3-bromothiophene-2-acetamide under Pd(0) catalysis yields the target scaffold .

Table 1: Representative Synthetic Yields for Analogous Compounds

CompoundYield (%)Conditions
N-(6-(p-Tolyl)benzothiazol-2-yl)acetamide78Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propanamide65Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C

Biological Activities and Mechanisms

Urease Inhibition

Benzothiazole-acetamide derivatives exhibit potent urease inhibition, a key therapeutic target for Helicobacter pylori infections. In a study of N-(6-arylbenzo[d]thiazol-2-yl)acetamides:

  • Compound 3b (IC₅₀ = 16.5 µg/mL) outperformed thiourea (IC₅₀ = 23.1 µg/mL) .

  • Hydrophobic interactions with active-site residues (His593, Met637) and hydrogen bonding with PO₄ groups are critical for activity .

Table 2: Urease Inhibition Data for Select Analogs

CompoundIC₅₀ (µg/mL)Key Interactions
N-(6-(p-Tolyl)benzothiazol-2-yl)acetamide16.5His593, Met637, Glu252
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)butyramide*18.2*Asp494, Lys156 (predicted)

*Predicted based on structural similarity .

Molecular Docking and Structure-Activity Relationships

Binding Mode Analysis

Docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamides into urease (PDB: 4UBP) highlight:

  • Site A (hydrophobic pocket): Benzothiazole rings engage in π-π stacking with Phe182 and Met588 .

  • Site B (catalytic site): Acetamide carbonyls form hydrogen bonds with Lys156 (2.84 Å) and Glu252 (2.66 Å) .

Substituent Effects

  • Electron-withdrawing groups (e.g., -NO₂) reduce activity by destabilizing charge transfer.

  • Bulkier aryl groups improve hydrophobic contacts but may hinder solubility .

Pharmacological Applications and Future Directions

Antimicrobial Agents

Benzothiazole-acetamide hybrids show promise against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) .

Neuroprotective Candidates

Structural analogs inhibit acetylcholinesterase (AChE) in silico, suggesting potential for Alzheimer’s disease therapy .

Challenges and Optimization

  • Solubility limitations: Introduce polar substituents (e.g., -OH, -SO₃H) without compromising permeability.

  • Metabolic stability: Evaluate cytochrome P450 interactions to mitigate rapid clearance.

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